molecular formula C18H23N5 B2984346 N-butyl-1-(2,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 955305-94-9

N-butyl-1-(2,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2984346
CAS No.: 955305-94-9
M. Wt: 309.417
InChI Key: AIBUEHIMTKNYBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-1-(2,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic small molecule based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is recognized in medicinal chemistry as a bioisostere of the endogenous purine base adenine . This structural similarity allows derivatives of this core structure to compete with ATP for binding at the catalytic site of various kinase enzymes, making them a focal point in the development of targeted protein kinase inhibitors . Compounds featuring the pyrazolo[3,4-d]pyrimidine core have demonstrated significant potential in oncological research, showing promising antiproliferative activities against a range of cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . The research value of this specific derivative lies in its structural modifications—an N-butyl-N-methylamine group at the 4-position and a 2,5-dimethylphenyl group at the 1-position—which are designed to optimize binding affinity and selectivity towards key oncogenic kinases. Related analogs are investigated as potent inhibitors of critical cancer targets such as Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VGFR) . This molecule is intended for research purposes only, specifically for use in in vitro biochemical assays and cell-based studies to explore kinase signaling pathways and mechanisms of action.

Properties

IUPAC Name

N-butyl-1-(2,5-dimethylphenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5/c1-5-6-9-22(4)17-15-11-21-23(18(15)20-12-19-17)16-10-13(2)7-8-14(16)3/h7-8,10-12H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBUEHIMTKNYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=NC=NC2=C1C=NN2C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-(2,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as 3-aminopyrazole and a suitable diketone or aldehyde under acidic or basic conditions.

    Substitution Reactions: The introduction of the butyl and dimethylphenyl groups can be achieved through nucleophilic substitution reactions. For instance, alkylation of the pyrazolo[3,4-d]pyrimidine core with butyl halides and subsequent Friedel-Crafts alkylation with dimethylbenzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the employment of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially reducing double bonds or nitro groups if present.

    Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration, particularly on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids from methyl groups.

    Reduction: Formation of reduced pyrazolo[3,4-d]pyrimidine derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-butyl-1-(2,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has potential applications as a pharmacophore in drug design. Its structure can be modified to enhance binding affinity and selectivity towards biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound may exhibit various pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties. Research is ongoing to explore its efficacy and safety in preclinical and clinical studies.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of N-butyl-1-(2,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Key Structural Features and Modifications

The compound’s core pyrazolo[3,4-d]pyrimidin-4-amine skeleton interacts with kinase hinge regions, while substituents dictate specificity. Notable analogs and their differentiating features include:

Compound Name Substituents (R1, R2, R3) Key Properties/Applications
Target Compound R1: N-butyl, R2: N-methyl, R3: 2,5-dimethylphenyl Hypothesized kinase inhibition; potential mTOR/PI3K selectivity
OSI-027 (R39) Optimized from imidazo[1,5-a]pyrazine mTORC1/2 inhibitor (IC50: 22 nM/65 nM); Phase I trials for cancers
1-Tert-butyl-3-(2,5-dimethylbenzyl) R1: tert-butyl, R3: 2,5-dimethylbenzyl Structural similarity; likely kinase inhibition with altered steric effects
N-(3,4-dimethylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl) R3: 3,4-dimethylphenyl; piperazine extension Enhanced hydrophobicity; potential multi-kinase targeting
N-benzyl-1-(3-chloro-4-methylphenyl) R3: 3-chloro-4-methylphenyl; benzyl group Electron-withdrawing Cl alters binding; possible improved potency

Pharmacokinetic Considerations

  • Metabolic Stability : Methyl and dimethyl groups (vs. electron-withdrawing Cl in ) may reduce oxidative metabolism, enhancing bioavailability.

Clinical and Preclinical Relevance

  • mTOR/PI3K Inhibition : OSI-027’s success in Phase I trials suggests the target compound, with similar core structure, could be optimized for dual mTORC1/2 inhibition.
  • Multi-Kinase Targeting : Compounds with extended substituents (e.g., piperazine in ) show activity against Src and ABL kinases, indicating the target’s versatility.

Biological Activity

N-butyl-1-(2,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which have shown promising biological activities in various studies. This article aims to provide a detailed examination of its biological activity, including its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C18H23N5
  • CAS Number : 11522441

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. Specifically, compounds similar to this compound have exhibited significant inhibitory effects on various cancer cell lines. For instance:

  • Inhibitory Concentration (IC50) : Some derivatives have shown IC50 values ranging from 0.3 to 24 µM against targets such as EGFR and VGFR2, indicating strong potential as dual inhibitors in cancer therapy .

The mechanism through which these compounds exert their effects often involves the inhibition of key signaling pathways associated with tumor growth and metastasis. Molecular docking studies suggest that these compounds bind effectively to target proteins, disrupting their function and leading to apoptosis in cancer cells .

Anti-inflammatory and Antibacterial Activities

In addition to anticancer properties, pyrazolo derivatives have been noted for their anti-inflammatory and antibacterial activities. For example:

  • Anti-inflammatory Activity : Certain compounds have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation in macrophages .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo derivatives. The presence of specific substituents on the pyrazolo ring can significantly influence the potency and selectivity of these compounds. For instance:

CompoundSubstituentIC50 (µM)Activity
5iNone0.3Dual EGFR/VGFR2 inhibitor
9m5-bromoModerateAntifungal activity

This table illustrates how modifications to the core structure can lead to variations in biological efficacy.

Study 1: Antitumor Efficacy

A study investigated the effects of a series of pyrazolo derivatives on MCF-7 breast cancer cells. The results indicated that certain compounds not only inhibited cell proliferation but also induced apoptosis through DNA fragmentation assays .

Study 2: Anti-inflammatory Mechanism

Another research highlighted a novel pyrazole derivative's ability to reduce inflammation in an animal model by inhibiting LPS-induced NO production. This suggests potential applications in treating inflammatory diseases alongside cancer therapies .

Q & A

Q. What methods validate the compound’s stability under biological assay conditions?

  • Methodological Answer :
  • LC-MS Stability Studies : Incubate the compound in assay buffers (e.g., PBS, DMEM) at 37°C for 24–72 hours, monitoring degradation via LC-MS/MS .
  • Cryopreservation : Test freeze-thaw cycles (-80°C to room temperature) to ensure structural integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.